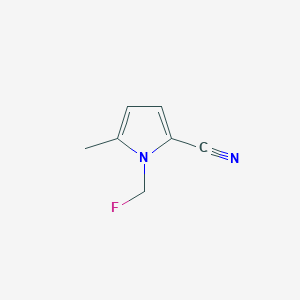

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile

Beschreibung

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile (CAS: 463298-07-9) is a pyrrole derivative with the molecular formula C₇H₇FN₂. Its structure features a fluoromethyl group (-CH₂F) at the 1-position, a methyl group (-CH₃) at the 5-position, and a nitrile (-CN) group at the 2-position of the pyrrole ring (Figure 1). The fluoromethyl group confers enhanced lipophilicity and metabolic stability, while the nitrile group acts as a strong electron-withdrawing moiety, influencing both chemical reactivity and biological interactions .

Eigenschaften

Molekularformel |

C7H7FN2 |

|---|---|

Molekulargewicht |

138.14 g/mol |

IUPAC-Name |

1-(fluoromethyl)-5-methylpyrrole-2-carbonitrile |

InChI |

InChI=1S/C7H7FN2/c1-6-2-3-7(4-9)10(6)5-8/h2-3H,5H2,1H3 |

InChI-Schlüssel |

AZEOERVSWQBXMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(N1CF)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile typically involves the fluoromethylation of pyrrole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process . Industrial production methods often rely on scalable and efficient synthetic routes that can be optimized for high yield and purity.

Analyse Chemischer Reaktionen

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.

Medicine: It is explored for its potential use in drug discovery and development, given the unique properties imparted by the fluoromethyl group.

Industry: The compound finds applications in the development of advanced materials with improved stability and performance

Wirkmechanismus

The mechanism by which 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Substituent Variations

The biological and chemical properties of pyrrole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrrole Carbonitriles

Impact of Substituents on Properties

Fluorine vs. Methyl Groups :

- The fluoromethyl group in the target compound increases lipophilicity compared to the methyl group in 1-methyl-1H-pyrrole-2-carbonitrile. This enhances membrane permeability, making it more suitable for drug design .

- In contrast, the methoxymethoxy group in 5-chloro-1-(methoxymethoxy)-1H-pyrrole-2-carbonitrile introduces steric hindrance, reducing reaction rates in electrophilic aromatic substitutions .

Nitrile Group Positioning: The 2-cyano position in the target compound directs electron density away from the pyrrole ring, stabilizing intermediates in coupling reactions. Comparatively, 3-cyano derivatives (e.g., 2-Amino-...-pyrrole-3-carbonitrile) exhibit distinct electronic profiles, affecting their reactivity in cycloaddition reactions .

Aryl vs. Alkyl Substituents :

Research Findings and Data Tables

Table 2: Physicochemical Properties

*Calculated using ChemDraw.

Biologische Aktivität

1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound suggest it may possess unique interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 167.16 g/mol

The presence of the fluoromethyl group and the carbonitrile moiety are significant as they can influence the compound's lipophilicity, stability, and interaction with biological macromolecules.

Biological Activity Overview

Research indicates that pyrrole derivatives, including 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile, exhibit various biological activities. These include antibacterial, antifungal, and anticancer properties. The following subsections detail specific findings related to its biological activity.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. For instance, compounds similar to 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile have demonstrated activity against various bacterial strains:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile | TBD | Staphylococcus aureus |

| Pyrrole Derivative A | 3.125 | Escherichia coli |

| Pyrrole Derivative B | 12.5 | Pseudomonas aeruginosa |

These findings suggest that the compound could be a lead structure for developing new antimicrobial agents.

Anticancer Activity

Pyrrole derivatives have also been explored for their anticancer potential. In vitro studies indicate that certain pyrrole compounds exhibit cytotoxic effects on cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC Values : Ranging from 10 μM to 50 μM for various derivatives.

The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through interference with specific signaling pathways.

Mechanistic Studies

Mechanistic studies on pyrrole derivatives often focus on their interaction with biological targets. For instance, research has indicated that these compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation:

- Target Enzymes : Dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.

- Inhibition Type : Competitive inhibition observed in enzyme assays.

Case Studies

Recent studies have highlighted specific cases where pyrrole derivatives have been tested for their biological activity:

-

Study on Antimicrobial Activity :

- Researchers synthesized a series of pyrrole derivatives and evaluated their activity against resistant strains of bacteria.

- Results showed that certain modifications at the 5-position of the pyrrole ring enhanced antimicrobial potency.

-

Cancer Cell Line Evaluation :

- A series of fluorinated pyrroles were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth.

- The study concluded that the introduction of electron-withdrawing groups significantly improved anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.